![molecular formula C24H27N5O B11321511 4-methyl-6-[4-(4-methylbenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyrimidin-2-amine](/img/structure/B11321511.png)

4-methyl-6-[4-(4-methylbenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyrimidin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

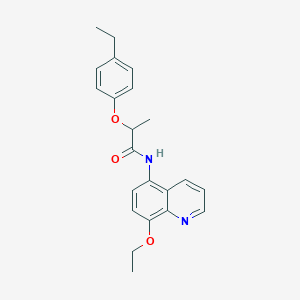

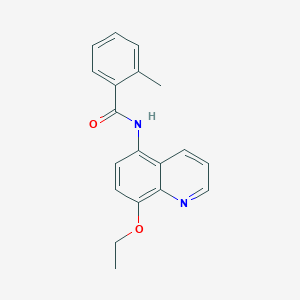

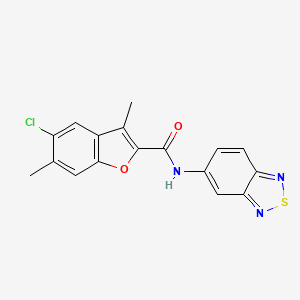

4-Methyl-6-[4-(4-Methylbenzoyl)piperazin-1-yl]-N-(4-Methylphenyl)pyrimidin-2-amin ist eine komplexe organische Verbindung, die zur Klasse der Pyrimidinderivate gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Pyrimidinring umfasst, der mit verschiedenen funktionellen Gruppen substituiert ist, was sie zu einem Forschungsobjekt in verschiedenen Bereichen der wissenschaftlichen Forschung macht.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-Methyl-6-[4-(4-Methylbenzoyl)piperazin-1-yl]-N-(4-Methylphenyl)pyrimidin-2-amin umfasst typischerweise mehrere Schritte, die von leicht verfügbaren Ausgangsmaterialien ausgehen. Ein gängiger Syntheseweg beinhaltet die Kondensation von 4-Methylbenzoylchlorid mit Piperazin, gefolgt von der Reaktion mit 4-Methylphenylamin und einem Pyrimidinderivat unter kontrollierten Bedingungen. Die Reaktionsbedingungen umfassen häufig die Verwendung von Lösungsmitteln wie Dichlormethan oder Ethanol und Katalysatoren wie Triethylamin oder Pyridin, um die Reaktionen zu erleichtern .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für diese Verbindung können ähnliche Synthesewege beinhalten, sind aber für die großtechnische Produktion optimiert. Dazu gehören die Verwendung von kontinuierlichen Fließreaktoren, automatisierten Synthese-Systemen und strengen Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-6-[4-(4-methylbenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyrimidin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-methylbenzoyl chloride with piperazine, followed by the reaction with 4-methylphenylamine and a pyrimidine derivative under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-Methyl-6-[4-(4-Methylbenzoyl)piperazin-1-yl]-N-(4-Methylphenyl)pyrimidin-2-amin durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Diese Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind:

Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.

Reduktionsmittel: Lithiumaluminiumhydrid, Natriumborhydrid.

Nukleophile: Alkylhalogenide, Acylchloride.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu entsprechenden Ketonen oder Carbonsäuren führen, während die Reduktion zu Alkoholen oder Aminen führen kann .

Wissenschaftliche Forschungsanwendungen

4-Methyl-6-[4-(4-Methylbenzoyl)piperazin-1-yl]-N-(4-Methylphenyl)pyrimidin-2-amin hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Auf seine potenziellen biologischen Aktivitäten untersucht, wie z. B. antimikrobielle oder Antitumoraktivitäten.

Medizin: Auf seine potenziellen therapeutischen Wirkungen untersucht, darunter neuroprotektive und entzündungshemmende Aktivitäten.

Industrie: Zur Entwicklung neuer Materialien und chemischer Verfahren eingesetzt.

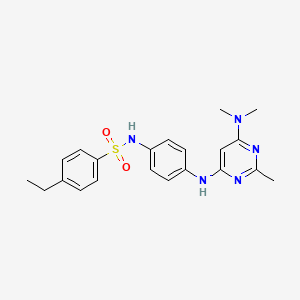

Wirkmechanismus

Der Wirkmechanismus von 4-Methyl-6-[4-(4-Methylbenzoyl)piperazin-1-yl]-N-(4-Methylphenyl)pyrimidin-2-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Diese Verbindung kann ihre Wirkung entfalten, indem sie an Enzyme oder Rezeptoren bindet und so deren Aktivität moduliert. Beispielsweise kann sie bestimmte Kinasen hemmen oder mit Neurotransmitter-Rezeptoren interagieren, was zu nachgeschalteten Auswirkungen auf zelluläre Signalwege führt .

Wissenschaftliche Forschungsanwendungen

4-methyl-6-[4-(4-methylbenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyrimidin-2-amine has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects, including neuroprotective and anti-inflammatory activities.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-methyl-6-[4-(4-methylbenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain kinases or interact with neurotransmitter receptors, leading to downstream effects on cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ähnliche Verbindungen umfassen andere Pyrimidinderivate mit vergleichbaren Strukturen, wie z. B.:

- 4-(4-Methylphenyl)-4-oxobutansäure

- 4-[(4-Methyl-1-piperazinyl)methyl]benzylamin .

Einzigartigkeit

Was 4-Methyl-6-[4-(4-Methylbenzoyl)piperazin-1-yl]-N-(4-Methylphenyl)pyrimidin-2-amin auszeichnet, ist seine spezifische Kombination funktioneller Gruppen, die ihm einzigartige chemische und biologische Eigenschaften verleihen. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für gezielte Forschung und potenzielle therapeutische Anwendungen .

Eigenschaften

Molekularformel |

C24H27N5O |

|---|---|

Molekulargewicht |

401.5 g/mol |

IUPAC-Name |

[4-[6-methyl-2-(4-methylanilino)pyrimidin-4-yl]piperazin-1-yl]-(4-methylphenyl)methanone |

InChI |

InChI=1S/C24H27N5O/c1-17-4-8-20(9-5-17)23(30)29-14-12-28(13-15-29)22-16-19(3)25-24(27-22)26-21-10-6-18(2)7-11-21/h4-11,16H,12-15H2,1-3H3,(H,25,26,27) |

InChI-Schlüssel |

PJKMLEFONBIWQV-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=NC(=C3)C)NC4=CC=C(C=C4)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4-(naphthalen-1-ylacetyl)piperazin-1-yl]-2-[(E)-2-(thiophen-2-yl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11321429.png)

![N-(2-methoxyphenyl)-2-[(2-methylbenzyl)sulfanyl]-5-[(4-methylphenyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11321433.png)

![6-chloro-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11321448.png)

![1-benzyl-4-{[2-(3-chloro-4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11321450.png)

![2-{1-[7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11321453.png)

![N-(2,4-dimethylphenyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11321455.png)

![2-(2,6-dimethylphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11321456.png)

![7-bromo-N-[2-(dimethylamino)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11321459.png)

![N-(4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(2-methylbenzyl)acetamide](/img/structure/B11321478.png)